2-(3-Chloro-5-methylpyridin-4-yl)acetic acid
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Overview
Description
2-(3-Chloro-5-methylpyridin-4-yl)acetic acid is an organic compound with a pyridine ring substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-methylpyridin-4-yl)acetic acid typically involves the chlorination of a pyridine derivative followed by the introduction of an acetic acid moiety. One common method involves the reaction of 3-chloro-5-methylpyridine with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-methylpyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(3-Chloro-5-methylpyridin-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-methylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloro-4-methylpyridin-2-yl)acetic acid: Similar structure but different substitution pattern on the pyridine ring.
2-(6-Chloro-5-methylpyridin-3-yl)acetic acid: Another isomer with a different position of the chlorine and methyl groups.
Uniqueness
2-(3-Chloro-5-methylpyridin-4-yl)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorine and methyl groups on the pyridine ring can affect the compound’s interaction with molecular targets and its overall chemical properties .
Properties
Molecular Formula |
C8H8ClNO2 |
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Molecular Weight |
185.61 g/mol |
IUPAC Name |
2-(3-chloro-5-methylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-10-4-7(9)6(5)2-8(11)12/h3-4H,2H2,1H3,(H,11,12) |
InChI Key |
VTVNWMIIEZTUGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1CC(=O)O)Cl |
Origin of Product |
United States |
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